N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-23-17-4-2-3-5-18(17)25(31(23,27)28)16-8-10-24(11-9-16)13-21(26)22-15-6-7-19-20(12-15)30-14-29-19/h2-7,12,16H,8-11,13-14H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGORTOQGGDWRHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight: 373.45 g/mol
CAS Number: Not widely reported but can be derived from its structural components.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of similar compounds derived from the benzo[d][1,3]dioxole scaffold. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HCT-116 | 16.19 ± 1.35 | |
| Compound B | MCF-7 | 17.16 ± 1.54 | |
| N-(benzo[d][1,3]dioxol-5-yl)-acetamide | TBD | TBD | Current Study |
Note: The specific IC50 values for this compound are currently not available in the literature.
The mechanisms through which compounds like this compound exert their effects are varied and complex. They may involve:
- Inhibition of Cell Proliferation: Similar compounds have been shown to interfere with cell cycle progression.
- Induction of Apoptosis: Many derivatives induce programmed cell death in cancer cells through pathways such as the intrinsic mitochondrial pathway.
Case Study 1: Cytotoxicity in Cancer Models
A study investigating the cytotoxic effects of related benzo[d][1,3]dioxole derivatives found that several compounds exhibited potent activity against human cancer cell lines. The study highlighted the importance of specific functional groups in enhancing biological activity.
Case Study 2: Structure–Activity Relationship (SAR)
Research on SAR has indicated that modifications to the piperidine ring and the presence of electron-withdrawing groups significantly affect the potency and selectivity of these compounds against various cancer types.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other thiadiazole- and piperidine-containing derivatives allow for comparative analysis based on substituent effects and reported activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Structural and Activity Insights
Benzodioxol vs. Benzothiazole/Chlorophenyl :
- The target compound’s benzodioxol group may confer greater metabolic stability compared to the benzothiazole in compound 5d or the chlorophenyl in 3a , which are prone to oxidative degradation .
- The electron-rich benzodioxol could enhance binding to aromatic-rich enzymatic pockets (e.g., cyclooxygenase for anti-inflammatory activity), whereas the chlorophenyl in 3a likely improves cytotoxicity via hydrophobic interactions .
Thiadiazole Dioxide vs. Oxadiazole/Thiadiazole :
- The thiadiazole dioxide in the target compound is a sulfone derivative, increasing polarity and hydrogen-bonding capacity compared to the neutral thiadiazole in 7a-7l or the oxadiazole in 3a . This could reduce CNS penetration but improve aqueous solubility .
Acetamide Linker: The acetamide group is conserved across all compared compounds, suggesting its critical role in maintaining hydrogen-bonding interactions with biological targets. However, its placement between benzodioxol and piperidine in the target compound may alter spatial orientation compared to 5d (linked to indolinone) or 3a (linked to oxadiazole) .
Activity Trends and Gaps
- Anti-inflammatory Potential: Compound 5d’s indolinone moiety is absent in the target compound, but the benzodioxol group could compensate by interacting with prostaglandin synthases .
- Cytotoxicity : The absence of a chlorophenyl or benzylthio group in the target compound suggests it may lack the broad-spectrum cytotoxicity seen in 3a .
- AChE Inhibition : The piperidine-thiadiazole combination in 7a-7l shows strong AChE affinity; the target compound’s thiadiazole dioxide might reduce this activity due to increased polarity .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction purity be ensured?
The synthesis involves multi-step reactions, typically starting with the coupling of a benzo[d][1,3]dioxole derivative with a thiadiazole-piperidine intermediate. Key steps include:
- Amide bond formation : Achieved via carbodiimide-mediated coupling under inert conditions .
- Thiadiazole ring functionalization : Requires controlled pH (7–9) and solvents like DMF or dichloromethane to prevent side reactions .
- Purification : Use column chromatography followed by recrystallization (ethanol/water mixtures are common).
Purity assurance : Monitor each step with HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via -NMR (e.g., characteristic peaks for dioxole protons at δ 6.0–6.5 ppm) .
Basic: What analytical techniques are recommended for structural characterization?
- NMR spectroscopy : - and -NMR to confirm substituent positions (e.g., benzo[d][1,3]dioxole methylene protons at δ 5.3–5.5 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 485.12) .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm) .
- X-ray crystallography (if crystalline): Resolve piperidine-thiadiazole conformation .
Advanced: How can reaction yields be optimized for the thiadiazole-piperidine intermediate?
- Solvent selection : Dichloromethane enhances nucleophilicity in SN2 reactions, while DMF improves solubility for coupling steps .
- Catalysts : Use triethylamine (2.5 eq.) to deprotonate intermediates and accelerate amide bond formation .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., nitro group reduction) to minimize decomposition .
- Real-time monitoring : Employ TLC (silica gel, ethyl acetate/hexane) to track reaction progress and adjust conditions dynamically .
Advanced: What strategies are effective for resolving contradictions in reported biological activity data?
- Structural analogs comparison : Compare bioactivity of derivatives with modified substituents (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl alters logP and target affinity) .
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin for anticancer assays) .
- Computational validation : Perform molecular docking (AutoDock Vina) to verify binding poses against targets like EGFR or tubulin, correlating docking scores with experimental IC values .
Basic: What initial biological screening assays are appropriate for this compound?
- Anticancer activity : MTT assay on cancer cell lines (e.g., MCF-7, A549) with 48–72 hr incubation .
- Antimicrobial screening : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922), reporting MIC values .
- Enzyme inhibition : Test against COX-2 or α-glucosidase using fluorometric kits, comparing to reference inhibitors .
Advanced: How can the mechanism of action be elucidated for this compound?
- Transcriptomics : RNA sequencing of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis-related genes like BAX/BCL-2) .
- Proteomics : SILAC labeling to quantify protein expression changes, focusing on kinase activity .
- In vivo models : Use xenograft mice (e.g., BALB/c nude mice with HT-29 tumors) to validate efficacy and toxicity .
Advanced: How does solvent polarity affect the compound’s stability during storage?
- Stability testing : Store aliquots in DMSO (dry, -20°C) and monitor degradation via HPLC over 6 months.
- Degradation products : Major impurities include hydrolyzed acetamide (detectable at m/z 320.08 in LC-MS) .
- Buffered solutions : Avoid aqueous pH <5 or >9 to prevent thiadiazole ring opening .
Basic: What structural analogs of this compound have been studied, and how do their activities compare?
| Analog | Modification | Activity | Reference |
|---|---|---|---|
| Compound A | 4-Fluorophenyl substituent | 2x higher COX-2 inhibition | |
| Compound B | Thiazole → oxadiazole | Reduced cytotoxicity (IC >50 µM) | |
| Compound C | Piperidine → morpholine | Improved solubility (logP 1.8 vs. 2.5) |
Advanced: What computational methods are suitable for predicting this compound’s ADMET properties?
- Software tools : Use SwissADME for bioavailability radar plots and pkCSM for toxicity predictions .
- Key parameters :
- Lipophilicity : Predicted logP = 2.9 (moderate blood-brain barrier penetration).
- Hepatotoxicity : High risk due to thiadiazole metabolism into reactive sulfonic acid derivatives .
- CYP inhibition : Likely CYP3A4 inhibitor (docking score <-10 kcal/mol) .
Advanced: How can synthetic byproducts be identified and minimized during scale-up?
- Byproduct profiling : Use LC-MS/MS to detect dimers (e.g., m/z 970.25 from amide coupling side reactions) .
- Process optimization :
- Reduce excess reagents (e.g., EDC/HOBt from 3 eq. to 1.2 eq.) to limit carboxylate activation side products.
- Implement flow chemistry for exothermic steps (e.g., thiadiazole cyclization) to improve heat dissipation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
